N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound featuring a thiophene ring, a hydroxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring, followed by the introduction of the hydroxy and sulfonamide groups. Common synthetic routes include:
Friedel-Crafts Acylation: To introduce the thiophene ring.
Hydroxylation: To add the hydroxy group at the appropriate position.
Sulfonamide Formation: To attach the sulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone or carboxylic acid.
Reduction: Reduction of the sulfonamide group to an amine.
Substitution Reactions: Replacement of the hydroxy or sulfonamide groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reactions: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various derivatives depending on the substituents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-(thiophen-3-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide
N-(5-hydroxy-3-(thiophen-3-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide
N-(5-hydroxy-3-(thiophen-3-yl)butyl)-3,5-dimethylisoxazole-4-sulfonamide
Uniqueness: The presence of the hydroxy group at the 5-position in the side chain distinguishes this compound from its similar counterparts, potentially affecting its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-10-14(11(2)20-16-10)22(18,19)15-6-3-12(4-7-17)13-5-8-21-9-13/h5,8-9,12,15,17H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXMHCMVRHVKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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